4-Bromobenzyl 4-bromophenyl sulfide
Description
4-Bromobenzyl 4-bromophenyl sulfide (CAS: 723252-92-4) is a sulfur-containing aromatic compound featuring two para-brominated benzene rings connected via a sulfide (–S–) linkage. The benzyl group (C₆H₄Br–CH₂–) is bonded to a sulfur atom, which is further attached to a 4-bromophenyl moiety (C₆H₄Br).
The presence of bromine at the para positions imparts steric bulk and enhances electronegativity, influencing reactivity in cross-coupling reactions or coordination chemistry. Its molecular formula is C₁₃H₁₀Br₂S, with a molecular weight of 366.10 g/mol.
Properties
Molecular Formula |
C13H10Br2S |
|---|---|
Molecular Weight |
358.09 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)methylsulfanyl]benzene |
InChI |
InChI=1S/C13H10Br2S/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
InChI Key |
ONXXYZLRCZUDSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Methyl Sulfides
A class of compounds including 4-bromophenyl methyl sulfide (4Br-PMS) , 4-fluorophenyl methyl sulfide (4F-PMS) , and 4-chlorophenyl methyl sulfide (4Cl-PMS) shares the sulfide functional group but differs in halogen substituents and substitution patterns (methyl vs. benzyl groups) .
Key Differences :
- Electron-withdrawing effects : Bromine in 4Br-PMS increases resistance to nucleophilic attack compared to fluorine or chlorine.
Aromatic Sulfides with Varied Substituents
4-Bromobenzyl Phenyl Sulfide (CAS: 75954-35-7)
This compound replaces one 4-bromophenyl group with a simple phenyl ring. Its molecular formula is C₁₃H₁₁BrS (MW: 279.20 g/mol). Unlike the target compound, it lacks a second bromine atom, reducing its molecular weight and lipophilicity. This structural simplification may enhance solubility in organic solvents but decrease stability in harsh reaction conditions .
Benzyl Phenyl Sulfide (CAS: 831-91-4)
A non-brominated analog (C₁₃H₁₂S, MW: 200.30 g/mol), this compound is less electron-deficient.
Brominated Sulfonamides and Sulfones
N-(4-Bromophenyl)benzenesulfonamide (CAS: 10589-69-2)
A sulfonamide derivative (C₁₂H₁₀BrNO₂S, MW: 320.18 g/mol), this compound replaces the sulfide group with a sulfonamide (–SO₂NH–). Sulfonamides are more polar and acidic due to the –SO₂– group, making them suitable for pharmaceutical applications (e.g., enzyme inhibition) but less reactive in radical reactions compared to sulfides .
4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives
These compounds (e.g., C₁₃H₉BrO₄S, MW: 355.18 g/mol) feature a sulfonyl (–SO₂–) group, which increases thermal stability and hydrogen-bonding capacity. They are often used in crystal engineering and as ligands in coordination polymers .
Heterocyclic Sulfides
4-Bromobenzyl 4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl Sulfide (CID: 1034365)
This complex heterocycle (C₁₆H₁₅BrN₄S, MW: 391.29 g/mol) integrates a triazole-pyridine system. The nitrogen-rich structure enhances metal-binding capacity, making it valuable in catalysis or supramolecular chemistry. However, synthetic complexity limits its scalability compared to simpler sulfides .
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